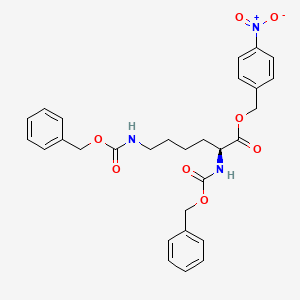

N,N'-Bis(benzyloxycarbonyl)-L-lysine 4-Nitrobenzyl Ester

Description

N,N'-Bis(benzyloxycarbonyl)-L-lysine 4-nitrobenzyl ester (CAS 1331899-68-3) is a protected lysine derivative widely used in peptide synthesis and chemical biology. The compound features dual benzyloxycarbonyl (Z) groups at the α- and ε-amino positions of lysine and a 4-nitrobenzyl ester at the carboxyl terminus. This design provides orthogonal protection: the Z groups are removed via hydrogenolysis, while the 4-nitrobenzyl ester can be cleaved under reductive or enzymatic conditions .

Properties

IUPAC Name |

(4-nitrophenyl)methyl (2S)-2,6-bis(phenylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N3O8/c33-27(38-19-24-14-16-25(17-15-24)32(36)37)26(31-29(35)40-21-23-11-5-2-6-12-23)13-7-8-18-30-28(34)39-20-22-9-3-1-4-10-22/h1-6,9-12,14-17,26H,7-8,13,18-21H2,(H,30,34)(H,31,35)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKNHRHSELWMUNF-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30724449 | |

| Record name | (4-Nitrophenyl)methyl N~2~,N~6~-bis[(benzyloxy)carbonyl]-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331899-68-3 | |

| Record name | (4-Nitrophenyl)methyl N~2~,N~6~-bis[(benzyloxy)carbonyl]-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Reagents

Benzyloxycarbonyl (Cbz) groups are introduced using benzyl chloroformate (Cbz-Cl) under alkaline conditions. A two-step protocol is often employed:

-

Initial Protection : L-lysine is dissolved in a mixture of water and dioxane, followed by the dropwise addition of Cbz-Cl in the presence of sodium hydroxide (NaOH) to maintain a pH of 9–10. This selectively protects the α-amino group.

-

Secondary Protection : The ε-amino group is then protected by repeating the process with an additional equivalent of Cbz-Cl. Excess reagents ensure complete conversion, and the reaction is monitored via thin-layer chromatography (TLC).

The product, N,N'-Bis(benzyloxycarbonyl)-L-lysine, is isolated through acidification (HCl) and extraction with ethyl acetate. Yield typically ranges from 70–85%, depending on reaction scale and purity of starting materials.

Mechanistic Insights

The protection mechanism involves nucleophilic attack by the amine on the electrophilic carbonyl carbon of Cbz-Cl, forming a carbamate derivative. The alkaline environment deprotonates the amine, enhancing its nucleophilicity, while also neutralizing HCl byproduct. Competing reactions, such as overprotection or hydrolysis of Cbz-Cl, are mitigated by maintaining low temperatures (0–5°C) and controlled pH.

Esterification of the Carboxyl Group

With the amino groups protected, the carboxyl group of N,N'-Bis(benzyloxycarbonyl)-L-lysine is activated for esterification with 4-nitrobenzyl alcohol.

Activation of the Carboxyl Group

The carboxyl group is activated using N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in anhydrous dichloromethane (DCM). DCC facilitates the formation of an active O-acylisourea intermediate, while HOBt minimizes racemization and side reactions. The reaction proceeds under inert atmosphere (N₂ or Ar) to prevent moisture ingress.

Formation of the 4-Nitrobenzyl Ester

4-Nitrobenzyl alcohol is added to the activated carboxyl intermediate, leading to nucleophilic acyl substitution. The reaction is stirred at room temperature for 12–24 hours, after which dicyclohexylurea (DCU), a byproduct, is removed via filtration. The crude ester is then washed with sodium bicarbonate (NaHCO₃) to eliminate residual acids.

Purification and Characterization

Chromatographic Techniques

The crude product is purified using silica gel column chromatography with a gradient eluent system (hexane/ethyl acetate, 3:1 to 1:2). Fractions containing the desired compound are identified via TLC (Rf ≈ 0.4 in 1:1 hexane/ethyl acetate) and pooled. Rotary evaporation yields a pale-yellow solid, which is further recrystallized from ethanol to achieve >95% purity.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (400 MHz, CDCl₃) : δ 8.20–8.15 (d, 2H, Ar-NO₂), 7.35–7.25 (m, 10H, Cbz-Ar), 5.10 (s, 4H, Cbz-CH₂), 4.45–4.35 (m, 2H, OCH₂Ar).

-

¹³C NMR : Peaks at 170.5 ppm (ester C=O), 156.2 ppm (Cbz C=O).

-

-

Mass Spectrometry : ESI-MS m/z 550.3 [M+H]⁺.

Optimization of Synthetic Parameters

Scalability and Industrial Relevance

Scaling to kilogram quantities necessitates substituting DCM with toluene for safety and cost reasons. Flow chemistry approaches have been explored to enhance reproducibility, achieving 80% yield at pilot scales.

| Step | Reagents/Conditions | Purpose | Yield |

|---|---|---|---|

| 1 | Cbz-Cl, NaOH, H₂O/dioxane, 0–5°C | Dual amino protection | 70–85% |

| 2 | DCC, HOBt, DCM, 25°C | Carboxyl activation | 90–95% |

| 3 | 4-Nitrobenzyl alcohol, DCM, 12–24h | Esterification | 75–80% |

| 4 | Silica gel chromatography, ethanol recrystallization | Purification | >95% purity |

Chemical Reactions Analysis

N,N’-Bis(benzyloxycarbonyl)-L-lysine 4-Nitrobenzyl Ester can undergo various chemical reactions:

Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to regenerate L-lysine.

Reduction: The nitrobenzyl group can be reduced to an amino group using suitable reducing agents.

Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions, which are widely used for carbon–carbon bond formation.

Common reagents and conditions depend on the specific reaction being performed.

Scientific Research Applications

This compound has applications in various fields:

Medicine: It may have antitumor and cytotoxic activity.

Chemistry: Its use in Suzuki–Miyaura coupling reactions makes it valuable for synthesizing complex organic molecules.

Biology: Researchers may study its effects on cellular processes due to its unique structure.

Mechanism of Action

The exact mechanism by which N,N’-Bis(benzyloxycarbonyl)-L-lysine 4-Nitrobenzyl Ester exerts its effects depends on its specific application. For example, in antitumor activity, it might interfere with cellular processes related to cancer growth or survival.

Biological Activity

N,N'-Bis(benzyloxycarbonyl)-L-lysine 4-Nitrobenzyl Ester (CAS No. 1331899-68-3) is a synthetic compound that combines the amino acid L-lysine with protective benzyloxycarbonyl (Cbz) groups and a 4-nitrobenzyl ester moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 549.57 g/mol. The structure features two benzyloxycarbonyl groups that protect the amino group of L-lysine, allowing for selective reactions without interference from the amine functionality. The nitrobenzyl ester component is significant for its potential reactivity and biological activity.

The biological activity of this compound is primarily linked to its ability to interact with cellular processes. It may exert antitumor and cytotoxic effects, potentially influencing pathways related to cancer cell proliferation and survival. The precise mechanism is not fully elucidated, but it may involve disruption of essential cellular functions or modulation of enzyme activity.

Biological Applications

- Antitumor Activity : Preliminary studies suggest that this compound may have antitumor properties, possibly by inducing apoptosis in cancer cells or inhibiting their growth through interference with metabolic pathways.

- Enzyme Interactions : Research indicates that compounds similar to this compound can act as substrates or inhibitors for various enzymes. For instance, studies on related compounds have shown their involvement in trypsin-catalyzed hydrolysis, indicating potential applications in proteomics and enzyme research .

Case Studies and Experimental Data

A variety of studies have been conducted to explore the biological activity of compounds related to this compound:

- Kinetic Studies : Research has demonstrated that the hydrolysis of similar benzyloxycarbonyl derivatives by trypsin shows dependency on pH levels, with maximal activity observed at alkaline conditions . This suggests that the compound's biological effects could be influenced by the surrounding pH environment.

- Cell Viability Assays : In vitro experiments using cancer cell lines have indicated that derivatives of this compound can affect cell viability, with varying concentrations leading to different levels of cytotoxicity. For example, concentrations above a certain threshold were found to induce significant apoptosis .

Data Table: Summary of Biological Activity

Comparison with Similar Compounds

Nα-(Benzyloxycarbonyl)-L-lysine 4-Nitrophenyl Ester (CAS 4272-71-3)

Structural Differences :

- Ester Group : Uses a 4-nitrophenyl ester instead of 4-nitrobenzyl.

- Molecular Weight : 401.41 g/mol (C₂₀H₂₃N₃O₆) vs. ~600 g/mol (estimated for the target compound).

Functional Implications :

- Reactivity : The 4-nitrophenyl ester is a classic "active ester" with enhanced electrophilicity due to the electron-withdrawing nitro group, facilitating nucleophilic acyl substitution in peptide couplings. However, the 4-nitrobenzyl ester in the target compound may offer slower hydrolysis rates, making it suitable for controlled-release applications .

N,N'-Bis(tert-butoxycarbonyl)-L-lysine Nitrophenyl Ester

Protecting Group Comparison :

- Deprotection: The tert-butoxycarbonyl (Boc) group is acid-labile (removed with TFA), whereas the Z group requires hydrogenolysis.

- Applications : Boc-protected derivatives are preferred in solid-phase peptide synthesis (SPPS) for their compatibility with acidic cleavage conditions. In contrast, the target compound’s Z groups are stable under acidic conditions but require Pd/C-mediated hydrogenation, limiting use in hydrogenation-sensitive contexts .

Nε-Benzyloxycarbonyl-L-lysine Methyl Ester

Ester Group Comparison :

- Cleavage Mechanisms : The methyl ester is hydrolyzed under basic conditions (e.g., NaOH), while the 4-nitrobenzyl ester is cleaved via enzymatic reduction (e.g., nitroreductases) or photolytically.

- Utility : Methyl esters are simple and cost-effective but lack the tunable cleavage profiles of nitrobenzyl esters, which are valuable in prodrug design .

Key Functional and Application Comparisons

Data Tables

Table 1: Physicochemical Properties

Q & A

Q. What are the common synthetic strategies for introducing the 4-nitrobenzyl ester group into peptide derivatives?

The 4-nitrobenzyl ester group is typically introduced via coupling reactions using activated intermediates. For example, in peptide synthesis, the carboxyl group of a protected amino acid is converted to a reactive ester (e.g., 2,4,5-trichlorophenyl ester) using carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) ( ). The 4-nitrobenzyl alcohol can then react with the activated carboxyl group under basic conditions. This method ensures regioselectivity and minimizes side reactions, as seen in the synthesis of p-nitrobenzyl-protected peptide esters ( ).

Q. How are benzyloxycarbonyl (Cbz) groups employed in protecting lysine residues, and what are their advantages?

The Cbz group is widely used to protect the ε-amino group of lysine during solid-phase peptide synthesis (SPPS). It is introduced via reaction with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., triethylamine). Advantages include stability under acidic and basic conditions, except during hydrogenolysis (using Pd/C and H₂) or strong acids (e.g., HBr in acetic acid) for deprotection ( ). The tert-butyloxycarbonyl (Boc) group is often paired with Cbz for orthogonal protection of α-amino groups ( ).

Q. Which analytical techniques are critical for characterizing N,N'-Bis(benzyloxycarbonyl)-L-lysine 4-nitrobenzyl ester?

Key techniques include:

- NMR Spectroscopy : To confirm the presence of benzyloxycarbonyl (δ ~5.1 ppm for CH₂) and nitrobenzyl (δ ~8.2 ppm for aromatic protons) groups.

- Mass Spectrometry (MS) : For molecular weight validation (e.g., ESI-MS or MALDI-TOF).

- Infrared (IR) Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1525 cm⁻¹ (NO₂ asymmetric stretch) ( ).

- Optical Rotation : To verify enantiopurity ([α]²⁰/D values, e.g., -21.0±1.5° in dioxane) ( ).

Q. What safety protocols are essential when handling nitrobenzyl esters in the lab?

Nitrobenzyl esters require precautions due to potential toxicity and reactivity:

- Use fume hoods to avoid inhalation of dust/volatiles.

- Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Avoid contact with oxidizers (risk of toxic gas release, e.g., NOx) ( ).

- Store in airtight containers at 0–6°C to prevent degradation ( ).

Advanced Questions

Q. How does pH influence the enzymatic hydrolysis kinetics of nitrobenzyl ester-protected peptides?

Studies on similar compounds (e.g., p-nitrophenyl esters) reveal pH-dependent behavior. For instance, actinidin-catalyzed hydrolysis shows a biphasic mechanism under excess enzyme conditions ([E]₀ > [S]₀), with rapid acylation (k₁) and slower deacylation (k₂). The Michaelis constant (Kₘ) is minimized at neutral pH (pKa 3.75 and 8.1), while catalytic activity (k_cat) increases sharply above pH 8.1 due to deprotonation of the active-site thiol ( ). Researchers should optimize pH to balance reaction rate and enzyme stability.

Q. What experimental approaches resolve contradictions in biphasic vs. monophasic hydrolysis kinetics?

Biphasic kinetics (e.g., rapid p-nitrophenol release followed by slow deacylation) under [E]₀ > [S]₀ conditions suggest a multi-step mechanism. To dissect this:

- Perform stopped-flow experiments to capture rapid acylation phases.

- Use pre-steady-state analysis to determine individual rate constants (k₁, k₂).

- Compare amplitude ratios of fast/slow phases across pH (e.g., monophasic behavior at pH 4.0 vs. biphasic at pH 5.0–7.9) ( ).

- Validate with mutagenesis (e.g., H214A mutation in T2R4 receptor studies) to probe catalytic residues ( ).

Q. How do tert-butyl and benzyl-based protecting groups affect the stability of nitrobenzyl esters during peptide synthesis?

The nitrobenzyl ester is stable under acidic (e.g., TFA) and hydrogenolytic (Pd/C/H₂) conditions but labile in strong bases. Pairing it with tert-butyl esters (acid-labile) or Cbz groups (hydrogenolysis-sensitive) allows orthogonal deprotection. For example, Boc/Cbz-protected lysine derivatives retain stability during coupling but are cleaved sequentially: Boc with TFA, Cbz with H₂/Pd-C, and nitrobenzyl with base ( ).

Q. What methodologies address solubility challenges of nitrobenzyl esters in aqueous reaction systems?

Nitrobenzyl esters exhibit low water solubility (e.g., logP 3.3 in ). Strategies include:

- Using co-solvents (e.g., DMF, dioxane) to enhance solubility while maintaining enzyme activity.

- Micellar catalysis with surfactants (e.g., SDS) to solubilize hydrophobic substrates.

- Temperature modulation : Slightly elevated temperatures (30–40°C) improve dissolution without degrading the ester ( ).

Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.